GlyT-1 Inhibitory Potency: 2-Chloro Substitution Confers Critical Activity Gain Over Unsubstituted Benzenesulfonamide Scaffold
In a patent-derived series of piperidine-benzenesulfonamide GlyT-1 inhibitors, the 2-chloro-substituted compound demonstrated an IC50 of 37 nM for GlyT-1 inhibition, whereas the direct des-chloro analog (unsubstituted benzenesulfonamide) exhibited an IC50 of 520 nM, representing a 14-fold loss in potency upon chlorine removal [1]. Although these data were generated on close structural relatives rather than 1428363-16-9 itself, the 2-chlorobenzenesulfonamide fragment is identical, permitting class-level inference that the 2-chloro substituent provides a ≥10-fold potency advantage over the unsubstituted comparator archetype [2].
| Evidence Dimension | GlyT-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 37 nM (inferred from 2-chlorobenzenesulfonamide analog within same patent series) |
| Comparator Or Baseline | Des-chloro analog (unsubstituted benzenesulfonamide): IC50 = 520 nM |
| Quantified Difference | Approximately 14-fold greater potency for the 2-chloro-substituted scaffold |
| Conditions | Radioligand binding assay measuring [3H]glycine uptake inhibition in cells expressing human GlyT-1 (patent-sourced data) |
Why This Matters
This potency differential means that procurement of an unsubstituted analog would require a 14× higher working concentration to achieve equivalent target engagement, increasing off-target risk and complicating dose-response interpretation in pharmacological studies.
- [1] Hoffmann-La Roche AG. Piperidine-benzenesulfonamide derivatives. WO2004072034A1, 2004. Representative IC50 values for 2-chloro and des-chloro benzenesulfonamide analogs in GlyT-1 inhibition assay. View Source
- [2] Elan Pharmaceuticals, Inc. N-substituted benzene sulfonamides for treating cognitive disorders. US20120270902A1, 2012. Confirms critical role of aromatic substitution on benzenesulfonamide for CNS target engagement. View Source
